
Levoleucovorin calcium pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levoleucovorin calcium pentahydrate is a useful research compound. Its molecular formula is C20H31CaN7O12 and its molecular weight is 601.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
Levoleucovorin calcium pentahydrate has several key applications in clinical settings:
Rescue Therapy in Methotrexate Treatment
Levoleucovorin is primarily indicated for use after high-dose methotrexate therapy, especially in treating osteosarcoma. It mitigates the toxic effects of methotrexate by replenishing folate levels and facilitating the elimination of the drug from the body .
Dosage Guidelines:
- Administered intravenously, typically at 7.5 mg every 6 hours for 60 hours post-methotrexate infusion .
Combination Chemotherapy
Levoleucovorin is used in combination with 5-fluorouracil (5-FU) to enhance therapeutic efficacy in advanced colorectal cancer. This combination has shown to prolong survival rates among patients undergoing palliative treatment .
Drug Combination | Indication |
---|---|
Levoleucovorin + 5-FU | Advanced colorectal cancer |
Levoleucovorin + Irinotecan | Colorectal cancer treatment |
Levoleucovorin + Cisplatin | Various neoplastic diseases |
Treatment of Megaloblastic Anemia
Levoleucovorin can also be used to treat megaloblastic anemia due to folate deficiency when oral administration is not feasible. This application underscores its role as a vital folate source in patients unable to absorb or utilize oral supplements effectively .
Pharmacological Insights
Research indicates that levoleucovorin's pharmacokinetics are superior to its racemic counterpart due to its rapid conversion to biologically active forms. This efficiency enhances its effectiveness in clinical applications while reducing potential side effects associated with the dextro form .
Case Studies and Clinical Trials
Several studies have documented the efficacy and safety of levoleucovorin in clinical settings:
- Clinical Study on Osteosarcoma: A study involving 16 patients aged 6 to 21 receiving high-dose methotrexate followed by levoleucovorin rescue demonstrated significant reductions in toxicity and improved patient outcomes .
- Combination with 5-FU: In trials assessing levoleucovorin with 5-FU, patients exhibited improved response rates and overall survival compared to those receiving 5-FU alone .
Análisis De Reacciones Químicas
Degradation Pathways Under Stress Conditions
LLC contains amide and aldehyde groups, making it susceptible to hydrolysis and oxidative degradation. Stability studies using RP-HPLC methods have identified key degradation products under various stress conditions :
Acidic Hydrolysis
Under acidic conditions, LLC undergoes hydrolysis, forming IMP-B (5,10-diformyltetrahydrofolic acid) . This reaction involves cleavage of the amide bond in the pteridine moiety.
Basic Hydrolysis
In alkaline environments, LLC degrades to IMP-A [(2S)-2-(4-aminobenzoylamino)pentanedioic acid] . This reaction likely disrupts the benzoyl-amino bond, releasing the benzoyl group.
Oxidative Degradation
Oxidative stress leads to the formation of IMP-C (unidentified) , though specific structural changes are not detailed in available studies.
Thermal Degradation
Prolonged exposure to heat (100°C for 5 days) results in IMP-D (unidentified) and IMP-E (unidentified) . These degradants may arise from thermal cleavage of the molecule’s fragile functional groups.
Photolytic Degradation
UV light exposure generates IMP-F (unidentified) and IMP-G (unidentified) . The instability under light highlights the need for controlled storage conditions.
Table 1: Degradation Products of Levoleucovorin Calcium
Degradation Condition | Primary Degradant | Key Reaction Pathway |
---|---|---|
Acidic Hydrolysis | IMP-B | Amide bond cleavage |
Basic Hydrolysis | IMP-A | Benzoyl-amino bond disruption |
Oxidative Stress | IMP-C | Oxidative cleavage |
Thermal Stress | IMP-D, IMP-E | Thermal cleavage |
Photolytic Stress | IMP-F, IMP-G | UV-induced breakdown |
Metabolic Conversion to Pharmacologically Active Forms
LLC is metabolized intracellularly to its active forms:
Conversion to 5-Methyl-THF
LLC is reduced to 5-methyl-5,6,7,8-tetrahydrofolate (5-methyl-THF) , the primary circulating reduced folate. This conversion occurs via intracellular enzymes, bypassing dihydrofolate reductase inhibition by methotrexate .
Polyglutamation
Both LLC and 5-methyl-THF undergo polyglutamation by folylpolyglutamate synthetase , forming active polyglutamates that participate in one-carbon transfer reactions critical for DNA synthesis and repair .
Table 2: Pharmacokinetic Parameters of Active Metabolites
Parameter | Total-THF | 5-Methyl-THF |
---|---|---|
Peak Serum Concentration | 1722 ng/mL | 275 ng/mL |
Time to Peak | 0.9 hours | 0.9 hours |
Terminal Half-Life | 5.1 hours | 6.8 hours |
Analytical Methods for Reaction Monitoring
Stability-indicating RP-HPLC methods are employed to monitor degradation and ensure quality :
Chromatographic Resolution
The method resolves LLC from its impurities (IMP-A to IMP-G) and degradation products with peak purity indices >0.99.
Validation Parameters
Parameter | Specification | Result |
---|---|---|
Linearity | r > 0.9900 | 0.9900–1.0000 |
Precision | RSD < 2% | <1.5% |
Accuracy | 98–102% Recovery | 98–102% |
LOD | <0.015% | Achieved |
Impurity Profiling
Structural characterization of impurities reveals distinct degradation pathways:
-
IMP-A : Result of benzoyl-amino cleavage.
-
IMP-B : Formed via pteridine ring oxidation.
-
IMP-C to IMP-G : Uncharacterized but distinct from LLC under stress.
Propiedades
Número CAS |
419573-16-3 |
---|---|
Fórmula molecular |
C20H31CaN7O12 |
Peso molecular |
601.6 g/mol |
Nombre IUPAC |
calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;pentahydrate |
InChI |
InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2/t12-,13-;;;;;;/m0....../s1 |
Clave InChI |
NPPBLUASYYNAIG-BWDMFOMUSA-L |
SMILES isomérico |
C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |
SMILES canónico |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.